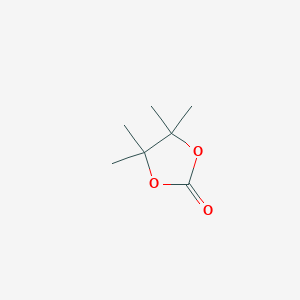
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
1. Intermediate in Cross-Coupling Reactions
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is utilized as an intermediate in various cross-coupling reactions. It participates in palladium-catalyzed reactions to form carbon-carbon bonds, making it valuable for synthesizing complex organic molecules. For instance, it can be used in the Suzuki-Miyaura coupling reaction to produce aryl boronates from aryl halides .
2. Hydroboration and Borylation
This compound serves as a borylation agent for the benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts. The resulting pinacol benzyl boronate products are useful for further synthetic applications . Additionally, it facilitates hydroboration of alkynes and alkenes under transition metal catalysis conditions .
3. Synthesis of Fluorescent Probes
Research indicates that derivatives of this compound can be synthesized to create fluorescent probes for detecting hydrogen peroxide (H₂O₂). These probes are essential in biochemical assays and environmental monitoring.
Pharmaceutical Applications
1. Drug Development
The compound's unique structural features make it a candidate for drug development. Its derivatives have shown potential as bioactive molecules due to their interactions with biological targets like enzymes and receptors . The ability to modify the dioxolane ring allows for the fine-tuning of pharmacological properties.
2. Polymer Chemistry
In polymer science, this compound can act as a monomer or co-monomer in the synthesis of novel polymers with specific functionalities. The incorporation of this compound into polymer chains can enhance mechanical properties and thermal stability .
Case Studies
Propriétés
Numéro CAS |
19424-29-4 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3 |
Clé InChI |
DYPGZYRIXGVXRD-UHFFFAOYSA-N |
SMILES |
CC1(C(OC(=O)O1)(C)C)C |
SMILES canonique |
CC1(C(OC(=O)O1)(C)C)C |
Key on ui other cas no. |
19424-29-4 |
Synonymes |
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















